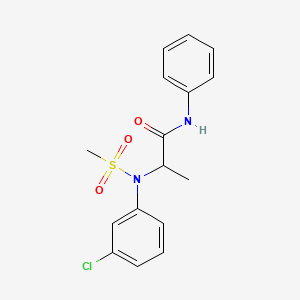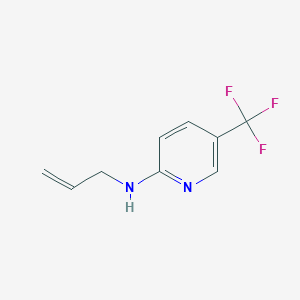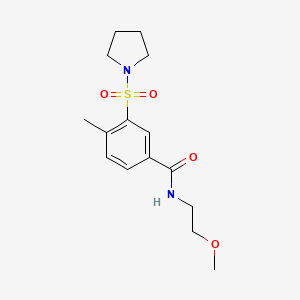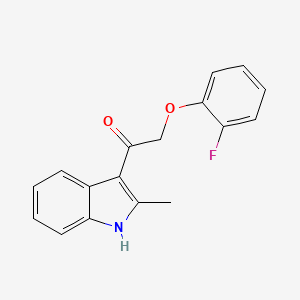
N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide
Descripción general
Descripción
N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide, also known as CMF-019, is a compound that has been synthesized for its potential use in scientific research. This compound is a member of the phenylalaninamide family and is of interest due to its potential applications in the field of neuroscience.
Mecanismo De Acción
The exact mechanism of action of N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA~A~ receptor. This means that it enhances the activity of the receptor, leading to an increase in the inhibitory effects of GABA.
Biochemical and Physiological Effects:
Studies have shown that N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide can enhance the activity of the GABA~A~ receptor, leading to increased inhibition of neuronal activity. This can have a range of effects on the body, such as reducing anxiety and promoting relaxation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide in lab experiments is that it is a highly specific tool that can be used to study the function of the GABA~A~ receptor. However, one limitation is that it may not accurately reflect the effects of other compounds that act on the receptor.
Direcciones Futuras
There are several potential future directions for research involving N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide. One area of interest is the development of new compounds that could enhance the activity of the GABA~A~ receptor in a more effective way. Another area of interest is the study of the effects of N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide on different types of neurons and in different regions of the brain. Finally, researchers may also investigate the potential therapeutic applications of N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide for conditions such as anxiety disorders.
Aplicaciones Científicas De Investigación
N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide has been of particular interest to researchers studying the central nervous system. This compound has been shown to have potential as a tool for studying the function of certain neurotransmitter receptors, such as the GABA~A~ receptor.
Propiedades
IUPAC Name |
2-(3-chloro-N-methylsulfonylanilino)-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-12(16(20)18-14-8-4-3-5-9-14)19(23(2,21)22)15-10-6-7-13(17)11-15/h3-12H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSWEWRXIBCDQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)N(C2=CC(=CC=C2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B4238448.png)
![3-{[5-(4-bromophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}propanenitrile](/img/structure/B4238452.png)
![1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B4238458.png)
![2-(4-{[(4-bromophenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide](/img/structure/B4238463.png)
![isopropyl 1,3,7-trimethyl-2,4-dioxo-5-(4-pyridinyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4238469.png)
![1-{[1-(2-naphthylsulfonyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B4238471.png)

![2-{[6-amino-1-(2,3-dimethylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4238474.png)
![2-(2,4-dichlorophenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4238481.png)


![2-(2-bromo-4-isopropylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4238514.png)
![4-{[(2,3-dimethoxybenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4238522.png)